
4,4'-Cyclohexa-1,3-diene-1,4-diyldimorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine is an organic compound characterized by a cyclohexadiene ring substituted with morpholine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine typically involves the reaction of cyclohexa-1,3-diene with morpholine under specific conditions. One common method is the dehydration of cyclohexane-1,4-diol, which is obtained by the hydrogenation of hydroquinone over a Raney nickel catalyst in methanol at 150°C and an initial pressure of hydrogen at 140 atm . The dehydration is carried out with phthalic anhydride at 200°C, yielding a mixture of dienes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions
4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexadiene oxides, while reduction could produce cyclohexane derivatives.
科学研究应用
4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine involves its interaction with molecular targets through its morpholine groups. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzyme active sites, altering their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Cyclohexa-1,3-diene: A simpler diene without morpholine substitution.
Cyclohexa-1,4-diene: An isomer with different double bond positions.
Morpholine: A simpler compound with a single morpholine ring.
Uniqueness
4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine is unique due to the presence of both the cyclohexadiene ring and morpholine groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
38112-33-3 |
|---|---|
分子式 |
C14H22N2O2 |
分子量 |
250.34 g/mol |
IUPAC 名称 |
4-(4-morpholin-4-ylcyclohexa-1,3-dien-1-yl)morpholine |
InChI |
InChI=1S/C14H22N2O2/c1-2-14(16-7-11-18-12-8-16)4-3-13(1)15-5-9-17-10-6-15/h1-2H,3-12H2 |
InChI 键 |
LFEJYXWRYNZOKS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=CC=C1N2CCOCC2)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14658942.png)
![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)

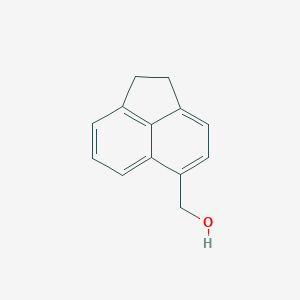
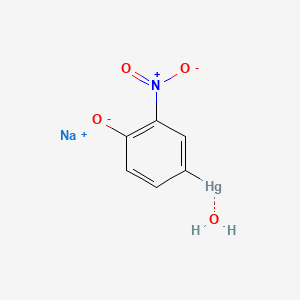
![Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane](/img/structure/B14658980.png)

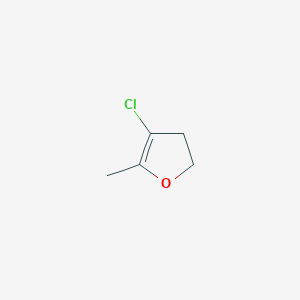
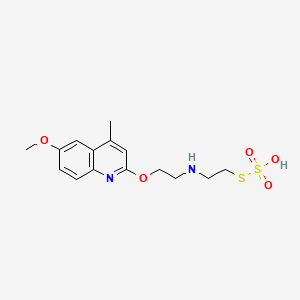


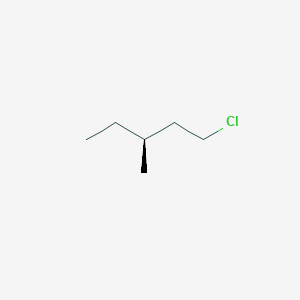
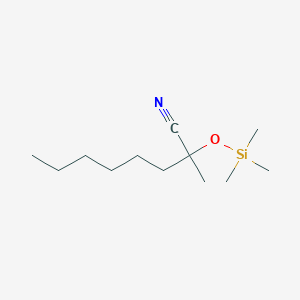
![4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol](/img/structure/B14659013.png)
